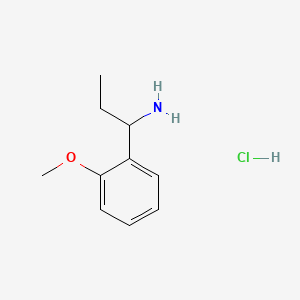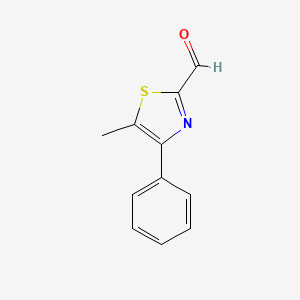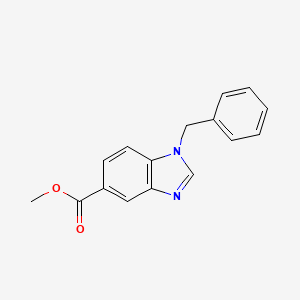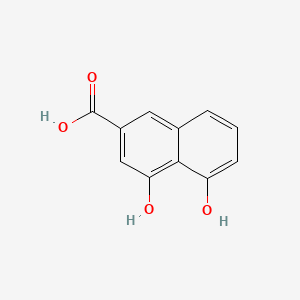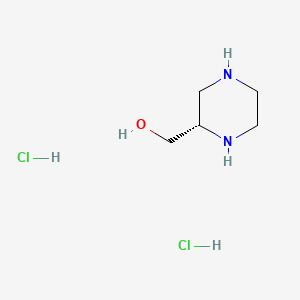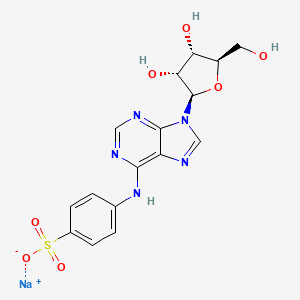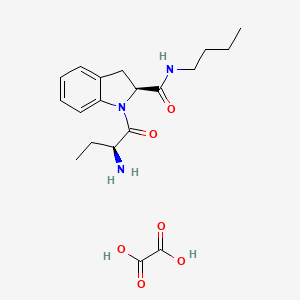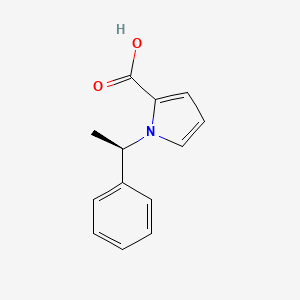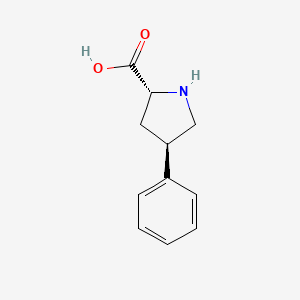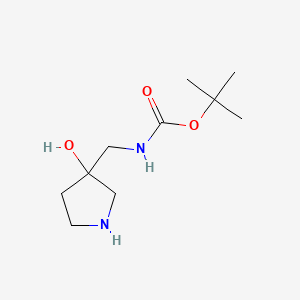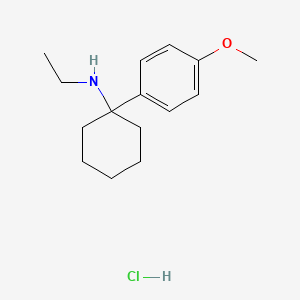
Methyl 2,4-dichloroquinazoline-7-carboxylate
説明
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is used in research and as a building block in organic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2,4-dichloroquinazoline-7-carboxylate” involves heating methyl 2,4-dihydroxyquinazoline-7-carboxylate with POCI and PCI under nitrogen at reflux overnight . The resulting orange solution is then processed further to yield the title compound .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dichloroquinazoline-7-carboxylate” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 257.07 .
科学的研究の応用
Metal-Catalyzed Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Summary of the Application: Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application: These reactions involve the use of a metal catalyst to facilitate the formation of carbon-carbon or carbon-heteroatom bonds. The specific procedures and parameters would depend on the exact reaction being carried out .
- Results or Outcomes: These methods allow for the synthesis of novel polysubstituted derivatives of halogenated quinazolinones and quinazolines .
Synthesis of Fused Heterocycles
- Scientific Field: Medicinal and Bioorganic Chemistry
- Summary of the Application: 4-Hydroxy-2-quinolones, which are related to quinazolinones, are valuable in drug research and development. They are used in the synthesis of heteroannelated derivatives .
- Methods of Application: The synthetic methodologies involve various chemical reactions to create fused ring systems .
- Results or Outcomes: These synthetic approaches lead to the creation of four-membered to seven-membered heterocycles, many of which show unique biological activities .
Synthesis of Quinaldine
- Scientific Field: Industrial Chemistry
- Summary of the Application: Quinaldine synthesis is an important industrial process. Quinaldine is a liquid with a strong odor. It is used as a chemical intermediate to make other chemicals .
- Methods of Application: The synthesis of quinaldine can be achieved using metal-doped catalysts under visible light .
- Results or Outcomes: N–TiO2 has been found to be more efficient than other metal-doped catalysts in quinaldine synthesis under visible light .
Biological Applications of Coordinative Compounds
- Scientific Field: Bioorganic Chemistry
- Summary of the Application: Coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species, have shown valuable antimicrobial and antitumor activities .
- Methods of Application: These compounds can be synthesized and tested for their biological activities .
- Results or Outcomes: Some of these species have shown promising results in terms of their antimicrobial and antitumor activities .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Hydroxy-2-quinolones, which are related to quinazolinones, are valuable in drug research and development. Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Methods of Application: The synthetic methodologies involve various chemical reactions to create fused ring systems .
- Results or Outcomes: These synthetic approaches lead to the creation of four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Green and Clean Syntheses
- Scientific Field: Green Chemistry
- Summary of the Application: In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This includes the synthesis of quinoline derivatives .
- Methods of Application: The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results or Outcomes: These green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives are more sustainable .
Safety And Hazards
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .
特性
IUPAC Name |
methyl 2,4-dichloroquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPWZDKZBYRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654027 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloroquinazoline-7-carboxylate | |
CAS RN |
174074-89-6 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


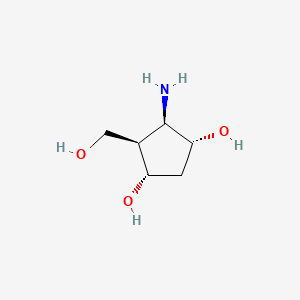
![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
